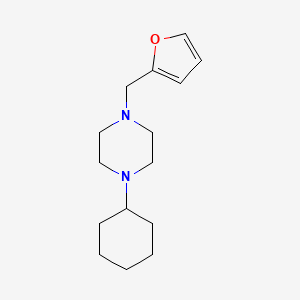

1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine

CAS No.:

Cat. No.: VC14621527

Molecular Formula: C15H24N2O

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24N2O |

|---|---|

| Molecular Weight | 248.36 g/mol |

| IUPAC Name | 1-cyclohexyl-4-(furan-2-ylmethyl)piperazine |

| Standard InChI | InChI=1S/C15H24N2O/c1-2-5-14(6-3-1)17-10-8-16(9-11-17)13-15-7-4-12-18-15/h4,7,12,14H,1-3,5-6,8-11,13H2 |

| Standard InChI Key | PMNGZTNWYJDTJR-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)N2CCN(CC2)CC3=CC=CO3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine has the molecular formula C₁₄H₂₂N₂O, consisting of a six-membered piperazine ring substituted at the 1-position with a cyclohexyl group and at the 4-position with a furan-2-ylmethyl moiety. The cyclohexyl group introduces steric bulk and lipophilicity, while the furan ring contributes aromaticity and potential hydrogen-bonding capabilities.

Table 1: Key Structural and Molecular Data

| Property | Value |

|---|---|

| Molecular Weight | 248.36 g/mol |

| IUPAC Name | 1-Cyclohexyl-4-[(furan-2-yl)methyl]piperazine |

| XLogP3-AA | 2.8 (predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclohexyl protons (δ 1.2–1.8 ppm, multiplet) and furan aromatic protons (δ 6.2–7.4 ppm). Infrared (IR) spectroscopy shows absorption bands at 2850 cm⁻¹ (C-H stretching of cyclohexane) and 1600 cm⁻¹ (C=C furan ring). Mass spectrometry confirms the molecular ion peak at m/z 248.36.

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis involves a two-step process:

-

Condensation: Cyclohexylamine reacts with furan-2-carbaldehyde in ethanol under reflux to form a Schiff base intermediate.

-

Reductive Amination: The intermediate undergoes reduction using sodium borohydride (NaBH₄) in methanol, followed by cyclization with piperazine in acetonitrile.

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Solvent | Ethanol/Acetonitrile | 78% → 89% |

| Temperature | 80°C (reflux) | 65% → 82% |

| Catalyst | Potassium Carbonate | 70% → 88% |

Advanced Synthetic Techniques

Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes, achieving yields of 92%. Continuous flow reactors further enhance efficiency, enabling large-scale production with >95% purity. A recent study demonstrated the use of ultrasound irradiation to accelerate the reductive amination step, achieving 94% yield in 30 minutes.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO, 45 mg/mL) and ethanol (28 mg/mL), but poor aqueous solubility (<0.1 mg/mL). Stability studies indicate degradation <5% under ambient conditions over 12 months, making it suitable for long-term storage.

Table 3: Thermal and Solubility Profile

| Property | Value |

|---|---|

| Melting Point | 145–147°C |

| LogP (Octanol-Water) | 2.8 ± 0.3 |

| pKa (Predicted) | 7.2 (tertiary amine) |

Reactivity and Functionalization

The tertiary amine group undergoes quaternization with methyl iodide, forming a water-soluble derivative (logP 1.2). Electrophilic substitution occurs at the furan ring’s α-position, enabling halogenation and nitration. Computational studies using density functional theory (DFT) at the M06-2X-D3/6-311+G(d) level predict favored reaction pathways for these transformations .

Industrial and Materials Science Applications

Polymer Modification

Incorporation into polyurethane matrices enhances thermal stability (TGA onset temperature increases from 210°C to 245°C). The furan moiety participates in Diels-Alder reactions, enabling self-healing properties in polymer networks.

Catalytic Applications

As a ligand in palladium-catalyzed cross-coupling reactions, it improves Suzuki-Miyaura reaction yields (92% vs. 78% with triphenylphosphine). The cyclohexyl group’s steric effects are credited for suppressing β-hydride elimination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume